3-Amino-1-indanone
Overview
Description
3-Amino-1-indanone is an impurity of Rasagiline . Rasagiline is an irreversible inhibitor of monoamine oxidase-B and is used as a monotherapy to treat symptoms in early Parkinson’s disease or as an adjunct therapy in more advanced cases .
Synthesis Analysis
The synthesis of 1-indanones has been described in various studies . More than 100 synthetic methods have been performed, utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials .Molecular Structure Analysis
The molecular formula of 3-Amino-1-indanone is C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da .Chemical Reactions Analysis
The commonly used reaction in the synthesis of 1-indanones is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Physical And Chemical Properties Analysis
3-Amino-1-indanone has a predicted boiling point of 262.0±39.0 °C and a predicted density of 1.200±0.06 g/cm3 .Scientific Research Applications
Medicinal Chemistry
Application Summary
3-Amino-1-indanone derivatives are utilized in medicinal chemistry due to their bioactivity, particularly as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents .
Methods and Experimental Procedures
The synthesis of these derivatives often involves reactions like the Diels–Alder reaction, Friedel–Crafts acylation, and the Nazarov cyclization . These methods employ various substrates and catalysts under controlled conditions to yield the desired compounds.
Results and Outcomes
The derivatives have shown potent biological activity in preclinical studies. For instance, certain 1-indanone derivatives exhibit significant inhibitory effects on cancer cell lines, with quantitative IC50 values being determined to assess potency .
Organic Electronics
Application Summary
In the field of organic electronics, 1-indanone derivatives are employed as organic functional materials, OLEDs, dyes, and fluorophores due to their electronic properties .
Methods and Experimental Procedures
These compounds are synthesized and then incorporated into electronic devices where their electron-accepting properties are crucial. The efficiency of these materials is often evaluated through their photoluminescence quantum yield and charge transport measurements .
Results and Outcomes
The derivatives have been found to enhance the performance of organic electronic devices, with specific metrics such as increased luminescence efficiency or improved charge carrier mobility being reported .
Photopolymerization
Application Summary
3-Amino-1-indanone is used in photopolymerization processes as it can act as a photoinitiator due to its ability to undergo rapid polymerization upon exposure to light .
Methods and Experimental Procedures
The compound is mixed with monomers and exposed to UV light, initiating a chain reaction that leads to the formation of polymers. The process parameters, such as light intensity and exposure time, are critical for controlling the polymerization rate and the properties of the resulting polymer .
Results and Outcomes
The use of 1-indanone derivatives in photopolymerization has resulted in the formation of polymers with desirable mechanical properties and stability, suitable for various industrial applications .
Optical Sensing
Application Summary
1-Indanone structures are utilized in optical sensing applications due to their ability to interact with light and produce measurable changes in optical properties .
Methods and Experimental Procedures
These compounds are incorporated into sensor devices where they react to the presence of specific analytes, causing a change in absorbance or fluorescence that can be detected and quantified .
Results and Outcomes
The sensors developed using 1-indanone derivatives demonstrate high sensitivity and selectivity for the target analytes, with the potential for real-time monitoring in various environmental and biological contexts .
Non-Linear Optical (NLO) Applications
Application Summary
1-Indanone derivatives are studied for their non-linear optical properties, which are essential for applications like optical switching and modulation .
Methods and Experimental Procedures
The NLO properties are characterized using techniques such as second harmonic generation (SHG) and third harmonic generation (THG). The molecular structure of the derivatives is fine-tuned to optimize these properties .
Results and Outcomes
The compounds exhibit promising NLO behavior, with specific derivatives showing high non-linear refractive indices and non-linear absorption coefficients, making them suitable for advanced photonic devices .
Biosensing
Application Summary
1-Indanone derivatives are explored for biosensing applications, where they can be used to detect biological substances with high specificity .
Methods and Experimental Procedures
These derivatives are used as recognition elements in biosensors. They interact with the target biomolecule, leading to a detectable signal change, often measured through electrochemical or optical methods .
Results and Outcomes
Biosensors incorporating 1-indanone derivatives have shown the ability to detect low concentrations of biomolecules, offering a promising approach for diagnostic and analytical purposes .
This analysis provides a detailed look at the diverse applications of 3-Amino-1-indanone across different scientific fields, highlighting the methods of application, experimental procedures, and the impactful results obtained from various studies.
Neurodegenerative Disease Treatment
Application Summary
3-Amino-1-indanone derivatives are investigated for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease .
Methods and Experimental Procedures
These compounds are designed to interact with biological targets associated with neurodegeneration. They undergo rigorous pharmacological testing, including in vitro and in vivo assays to evaluate their therapeutic effects .
Results and Outcomes
Some derivatives have shown promising results in improving cognitive functions and reducing neurodegenerative markers, offering a potential pathway for developing new treatments .
Cardiovascular Drugs
Application Summary
1-Indanone derivatives are explored for cardiovascular applications due to their effects on heart-related conditions .
Results and Outcomes
Certain derivatives have demonstrated beneficial effects in preclinical models, indicating their potential as cardiovascular drugs .
Agricultural Chemicals
Application Summary
1-Indanone compounds are used as effective insecticides, fungicides, and herbicides, contributing to agricultural chemical applications .
Methods and Experimental Procedures
These chemicals are formulated and applied to crops or soil, and their efficacy is measured against various pests and plant diseases .
Results and Outcomes
The compounds have been effective in controlling pests and diseases, improving crop yield and quality .
Anticancer Agents
Application Summary
1-Indanone derivatives are being studied for their anticancer properties, with several compounds showing potent anti-tumor activity .
Methods and Experimental Procedures
These derivatives are synthesized and subjected to biological evaluations to determine their efficacy against cancer cell lines .
Results and Outcomes
Some compounds have exhibited significant inhibitory effects on tumor growth, warranting further investigation as anticancer agents .
Hepatitis C Treatment
Application Summary
1-Indanone derivatives are researched as non-nucleoside, low molecular drugs for the treatment of hepatitis C, which inhibit HCV replication .
Methods and Experimental Procedures
The compounds are designed to target specific proteins involved in the hepatitis C virus lifecycle. Their inhibitory effects are assessed through viral replication assays .
Results and Outcomes
Derivatives have shown potential in reducing HCV replication, suggesting their use as part of hepatitis C treatment regimens .
Synthesis of Natural Products
Application Summary
1-Indanone scaffolds are integral in the synthesis of natural products and biologically active molecules, including those with antitumor, antifungal, and antibacterial activities .
Methods and Experimental Procedures
Advanced synthetic methodologies, such as annulations, are employed to construct complex natural product frameworks using 1-indanone as a starting material .
Results and Outcomes
These synthetic approaches have led to the successful synthesis of various natural products and compounds with significant biological relevance .
This extended analysis provides a deeper insight into the versatile applications of 3-Amino-1-indanone, showcasing its broad impact across different scientific and industrial fields.
Synthesis of Natural Products and Pharmaceuticals
Application Summary
3-Amino-1-indanone is a key intermediate in the synthesis of various natural products and pharmaceuticals, which often exhibit significant biological activities such as antitumor, antifungal, and antibacterial properties .
Methods and Experimental Procedures
The compound is used in complex synthetic pathways, including annulations, to construct diverse natural product frameworks. These processes involve a variety of reactions, often requiring specific catalysts and conditions .
Results and Outcomes
The synthesis strategies have enabled the production of compounds like plecarpenene/plecarpenone and swinhoeisterol A, which have shown promising biological activities in preliminary studies .
Advanced Material Synthesis
Application Summary
1-Indanone derivatives are utilized in the development of advanced materials, including those with specific optical and electronic properties .
Methods and Experimental Procedures
These derivatives are synthesized through various chemical reactions and then incorporated into materials, where their properties are fine-tuned for specific applications .
Results and Outcomes
The advanced materials developed using these derivatives have potential applications in fields such as organic electronics and photonics .
Catalysis
Application Summary
1-Indanone structures serve as catalysts or catalyst precursors in various chemical reactions due to their unique chemical reactivity .
Methods and Experimental Procedures
The derivatives are used in catalytic amounts to facilitate reactions, often under mild conditions, to produce desired products with high selectivity .
Results and Outcomes
The use of 1-indanone derivatives in catalysis has led to more efficient and environmentally friendly chemical processes .
Environmental Sensing
Application Summary
1-Indanone derivatives are explored for environmental sensing applications, particularly for the detection of pollutants and hazardous substances .
Methods and Experimental Procedures
These compounds are integrated into sensor devices that can detect and measure the concentration of environmental pollutants .
Results and Outcomes
The sensors have demonstrated high sensitivity and specificity, making them useful tools for monitoring environmental health .
Photodynamic Therapy
Application Summary
1-Indanone derivatives are investigated for their use in photodynamic therapy (PDT) as photosensitizers to treat various medical conditions, including cancer .
Methods and Experimental Procedures
These compounds are designed to be activated by light, producing reactive oxygen species that can kill targeted cells .
Results and Outcomes
Preliminary results indicate that certain derivatives can effectively induce cell death in targeted areas, offering a potential treatment option for cancer .
Drug Delivery Systems
Application Summary
1-Indanone derivatives are being studied for their potential as drug carriers in targeted drug delivery systems .
Methods and Experimental Procedures
These compounds are modified to carry therapeutic agents and release them at specific sites within the body .
Results and Outcomes
The drug delivery systems developed using 1-indanone derivatives have shown promise in delivering drugs more effectively and with reduced side effects .
Safety And Hazards
Future Directions
Indanones, including 3-Amino-1-indanone, are prominent motifs found in a number of natural products and pharmaceuticals . In the past few years, significant advancement has been achieved regarding the cyclization of the 1-indanone core . Future research may focus on further exploring the versatile reactivity of 1-indanones and their potential applications in various fields .
properties
IUPAC Name |
3-amino-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHMCTUYDVMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327796 | |
Record name | 3-AMINO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-indanone | |
CAS RN |
117291-44-8 | |
Record name | 3-AMINO-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.